3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route:
Chemical Reactions Analysis
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide or sulfamoyl groups, to form corresponding amines or sulfides.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfamoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide can be compared with similar compounds such as:
N,N-Dimethyl-4-sulfamoylbenzamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide: The position of the hydroxyl and sulfamoyl groups is reversed, which can influence its chemical properties and applications.
N,N-Dimethyl-3-sulfamoylbenzamide:
These comparisons highlight the unique features of this compound, particularly the presence and position of the hydroxyl group, which can significantly impact its chemical behavior and applications.
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-4-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-4-8(7(12)5-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
InChI Key |
IVTRFOSSNFJEPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.